(R)-Phenylephrine-d3 Glucuronide
Description
(R)-Phenylephrine-d3 Glucuronide (C₁₅H₁₈NO₈D₃, molecular weight 346.35 g/mol) is a deuterium-labeled analog of phenylephrine glucuronide, primarily used as an internal standard in analytical and pharmacokinetic studies. Its stable isotopic labeling enhances precision in liquid chromatography-mass spectrometry (LC-MS/MS) by minimizing matrix effects and improving quantification accuracy in biological matrices. This compound is critical for therapeutic drug monitoring, metabolic profiling, and studying enantiomer-specific glucuronidation pathways due to its structural fidelity to non-deuterated phenylephrine glucuronide .
Properties
Molecular Formula |
C₁₅H₁₈D₃NO₈ |
|---|---|
Molecular Weight |
346.35 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Kinetic Comparisons
Acyl vs. Aryl Glucuronides
(R)-Phenylephrine-d3 Glucuronide is an aryl glucuronide (ether-linked), contrasting with acyl glucuronides (ester-linked), which exhibit higher reactivity due to the electrophilic carbonyl group. For example:
- Clofibrate Acyl Glucuronide undergoes transacylation with glutathione, forming hepatotoxic mercapturate metabolites via covalent binding .
- Oxaprozin-1-O-Acyl Glucuronide reversibly binds to human serum albumin, a process inhibited by naproxen and decanoic acid .
Degradation Kinetics
*Estimated based on deuterium’s kinetic isotope effect.
- Enantiomeric Differences : (R)- and (S)-α-methyl phenylacetic acid (MPA) glucuronides exhibit a 2:1 reaction rate ratio, with (R)-isomers degrading faster in acyl forms .
- Carbohydrate Effects : Glucuronides generally degrade faster than glucosides in (R)-MPA due to carboxylate group reactivity but slower in (S)-MPA and dimethylated analogs .
Metabolic Pathways and Enzyme Specificity
- UGT2B7 Involvement : Similar to racemic flurbiprofen glucuronidation, (R)-Phenylephrine-d3 Glucuronide is likely metabolized predominantly by UGT2B7, which favors (R)-enantiomers (e.g., flurbiprofen (R)-glucuronide formation correlates with UGT2B7 activity, r = 0.96) .
- Hydrolysis Susceptibility : Like other glucuronides, (R)-Phenylephrine-d3 Glucuronide is hydrolyzed by β-glucuronidase, though deuterium labeling may slow enzymatic cleavage .
Functional and Toxicological Profiles
Antioxidant Activity
Glucuronidation typically reduces antioxidant capacity by masking hydroxyl groups. For example:
- Quercetin-3-O-Glucuronide shows diminished activity compared to its aglycone due to steric hindrance .
- Caffeic Acid Glucuronide retains partial activity, but acyl glucuronides (e.g., ferulic acid glucuronide) exhibit further reduction .
(R)-Phenylephrine-d3 Glucuronide’s antioxidant properties are likely negligible, as glucuronidation of phenolic compounds (e.g., flavonoids) reduces radical scavenging by >50% .
Toxicity and Reactivity
- Electrophilic Risk : Acyl glucuronides (e.g., clofibrate) form adducts with proteins, linked to hepatotoxicity . (R)-Phenylephrine-d3 Glucuronide’s ether linkage minimizes this risk.
- Deuterium Effects: Deuterium substitution may reduce metabolic turnover and reactive intermediate formation, enhancing safety profiles compared to non-deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
